molecular formula C24H31FO6 B1672891 Flunie CAS No. 3385-03-3

Flunie

Cat. No. B1672891
CAS RN: 3385-03-3
M. Wt: 434.5 g/mol
InChI Key: XSFJVAJPIHIPKU-XWCQMRHXSA-N
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Description

Flunisolide is a synthetic corticosteroid with antiinflammatory and antiallergic properties. Flunisolide is a glucocorticoid receptor agonist that binds to cytoplasmic glucocorticoid receptors and subsequently translocates to the nucleus where it initiates the transcription of glucocorticoid-responsive genes such as lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes, both are potent mediators of inflammation.
Flunisolide, also known as aerobid or nasarel, belongs to the class of organic compounds known as 21-hydroxysteroids. These are steroids carrying a hydroxyl group at the 21-position of the steroid backbone. Flunisolide is a drug which is used for the maintenance treatment of asthma as a prophylactic therapy. Flunisolide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Flunisolide has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, flunisolide is primarily located in the cytoplasm and membrane (predicted from logP).
Flunisolide is a fluorinated steroid, a cyclic ketal, a 20-oxo steroid, a 21-hydroxy steroid, an 11beta-hydroxy steroid, a 3-oxo-Delta(1),Delta(4)-steroid and a primary alpha-hydroxy ketone. It has a role as an immunosuppressive agent, an anti-inflammatory drug and an anti-asthmatic drug.

Scientific Research Applications

Fluorimetry in Polymer Studies

Fluorimetry, a valuable tool in studying biological macromolecules, has notable applications in the research of synthetic polymers. This technique helps in understanding the distribution of species in polymer systems, particularly in polyelectrolytes solutions. It is instrumental in studying the conformational mobility of chains, diffusion-controlled reactions, glass transition phenomena, and polymer compatibility (Morawetz, 1979).

Influenza Research in Ecological Contexts

Transnational influenza scientists have researched avian influenza by moving experimental systems to fields like China's Poyang Lake, emphasizing the multispecies relations and ecologies in understanding influenza. This shift from laboratory to field research raises significant questions about the nature of scientific knowledge and its production (Fearnley, 2015).

Dual-Use Research in Influenza Studies

The concept of dual-use research, involving research that can be used for both beneficial and harmful purposes, is highlighted in the context of H5N1 avian flu research. The debate centers around the ethical implications and the management of knowledge that might have dual applications, such as the creation of aerosol transmission between mammals in a laboratory setting (Schulz, 2013).

Fluorescence Probes in Enzyme and Protein Studies

Fluorescence spectroscopy, integrating various scientific disciplines, is critical in biological studies. The use of fluorescence probes that bind covalently to protein sites has become prevalent. This technique allows for the elucidation of life processes, contributing significantly to our understanding of proteins and enzymes (Kanaoka, 1977).

Fluorescence Spectroscopy Principles

Fluorescence methods, due to their sensitivity and favorable time scale, are increasingly used in biochemical, medical, and chemical research. These methods, as detailed by Lakowicz (1983), provide valuable insights into the study of proteins, membranes, and their interactions, contributing substantially to our understanding of biochemical problems (Lakowicz, 1983).

Use of Fluorescent Probes in Membrane Studies

The use of fluorescence in membrane studies, especially in understanding the structural aspects at microscopic levels, has gained significant traction. The application of this technique in biological systems has developed alongside theoretical advancements and the synthesis of various fluorescent probes (Azzi, 1975).

properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFJVAJPIHIPKU-XWCQMRHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045534
Record name Flunisolide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Flunisolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Solubility

Practically insoluble, 3.74e-02 g/L
Record name Flunisolide
Source DrugBank
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Record name Flunisolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Flunisolide is a glucocorticoid receptor agonist. The antiinflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. The immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding. Flunisolide binds to plasma transcortin, and it becomes active when it is not bound to transcortin.
Record name Flunisolide
Source DrugBank
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Flunisolide

CAS RN

3385-03-3
Record name Flunisolide
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Record name Flunisolide [INN]
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Record name Flunisolide
Source DrugBank
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Record name Flunisolide
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Record name Flunisolide
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Record name FLUNISOLIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78M02AA8KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Flunisolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

226-230, 245 °C
Record name Flunisolide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00180
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flunisolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014326
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
JW Kamphuis - Canadian Journal of Civil Engineering, 1983 - cdnsciencepub.com
… dunes progressed along the flunie separated by sections of exposed clay. The erosion mechanisms associated with the two last types of sand transport can best be described …
Number of citations: 26 cdnsciencepub.com
HB Dixon, C Campbell - Journal of the Society of Chemical …, 1913 - scholar.archive.org
… lnrnp with lowered flunie is introducetl into an atrnoqihcro in which methanu or eoaI-giis is gririlunlly introduced, ir delicnto cnp shows in n eone irbovc! tho flanie which increows in …
Number of citations: 1 scholar.archive.org
GVV Skogerboe - 1969 - digitalcommons.usu.edu
The cutthroat flume can operate either as a free or submerged flow structure. Submerged flow calibration curves and free flow equations have been developed. Rectangular cutthroat …
Number of citations: 3 digitalcommons.usu.edu
EL Scott - Journal of the SMPTE, 1962 - ieeexplore.ieee.org
… The model flow-box is a full-scale section of those used on commercial paper machines, but with the transparent flunie replacing the Fourdrinier wire. However, the principal action of …
Number of citations: 2 ieeexplore.ieee.org
LB LEOPOLD, MG WOLMAN - Fluv Geom: Geom Crit Conc Vol, 2013 - books.google.com
From the consistency with which rivers of all sizes increase in size down-stream, it can be inferred that the physical laws governing the formation of the channel of a great river are the …
Number of citations: 1 books.google.com
Y Iwagaki, JW Delleur, RW Powell… - Transactions of the …, 1954 - ascelibrary.org
Yurcm IwAGAKI. 13-In the. hydraulic laboratory of Kyoto• University (Kyoto, Japan), the writer has performed an experiment14 similar to that conducted by the author. In this experiment, …
Number of citations: 1 ascelibrary.org
WENSON CHIANG, HH HWUNG… - … Engineering 2004: (In 4 …, 2005 - World Scientific
A series of experiments on the wave front of nonlinear wave trains in deep water were conducted in a super long tank (300m*5.2m*5m) in Tainan Hydraulics Laboratory. The initially …
Number of citations: 5 www.worldscientific.com
RF Zoeller, EF Nagle, RJ Robertson… - Journal of …, 2000 - search.ebscohost.com
The purpose of this study was to evaluate measures of peak post-exercise blood lactate (LA [peak] ) and accumulated oxygen deficit (AOD) as indices of freestyle swimming …
Number of citations: 8 search.ebscohost.com
MJ Crickmore - La Houille Blanche, 1961 - shf-lhb.org
… The conditions to be experienced in the flunie were thought to lie between (b) and (c). Treat ment was carried out for periods varying from 2 hours to 7 days. Although there was a wide …
Number of citations: 2 www.shf-lhb.org
JDG Smart - 1977 - nora.nerc.ac.uk
A! STRACT Descrlptlons and illuslrations a-te provided for the lrajor flos neasulement slruccures on the Rlvels Vlye and Severn (Crur. tr,!'eir and trapezoidal ftme) and rhe spectatly …
Number of citations: 14 nora.nerc.ac.uk

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